molecular formula C4H5F3O B3327938 2-Methyl-2-(trifluoromethyl)oxirane CAS No. 400838-83-7

2-Methyl-2-(trifluoromethyl)oxirane

Cat. No.: B3327938
CAS No.: 400838-83-7
M. Wt: 126.08 g/mol
InChI Key: GHTAXYFAHGPYPG-UHFFFAOYSA-N
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Description

2-Methyl-2-(trifluoromethyl)oxirane is a chemical compound with the molecular formula C4H5F3O. It is a member of the oxirane family, characterized by a three-membered epoxide ring. The presence of a trifluoromethyl group and a methyl group attached to the oxirane ring makes this compound unique and valuable in various scientific and industrial applications.

Mechanism of Action

Action Environment

The action of 2-Methyl-2-(trifluoromethyl)oxirane can be influenced by various environmental factors. For instance, its reactivity may be affected by the presence of other reactive species in the environment. Additionally, its stability and efficacy may be influenced by factors such as temperature and pH .

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 2-Methyl-2-(trifluoromethyl)oxirane involves the reaction of 3,3,3-trifluoropropene with N-bromosuccinimide in acetic acid at 65-70°C. This reaction produces 3-acetoxy-2-bromo-1,1,1-trifluoropropane, which is then treated with an alkali to yield this compound .

Industrial Production Methods

Industrial production methods often involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process typically includes the use of catalysts and controlled temperature and pressure conditions to ensure efficient conversion of starting materials to the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(trifluoromethyl)oxirane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in ring-opening reactions include amines, alcohols, and thiols.

    Lithiation reagents: Organolithium compounds are used in lithiation-borylation reactions.

Major Products Formed

Scientific Research Applications

2-Methyl-2-(trifluoromethyl)oxirane has diverse applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-2-(trifluoromethyl)oxetane: Another compound with a similar structure but a four-membered ring.

    Trifluoromethyl-substituted epoxides: Compounds with similar functional groups but different ring sizes.

Uniqueness

2-Methyl-2-(trifluoromethyl)oxirane is unique due to its three-membered ring structure and the presence of both a methyl and a trifluoromethyl group. This combination imparts distinct reactivity and stability, making it valuable in various chemical processes .

Properties

IUPAC Name

2-methyl-2-(trifluoromethyl)oxirane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5F3O/c1-3(2-8-3)4(5,6)7/h2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHTAXYFAHGPYPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CO1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

374-11-8
Record name 2-methyl-2-(trifluoromethyl)oxirane
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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